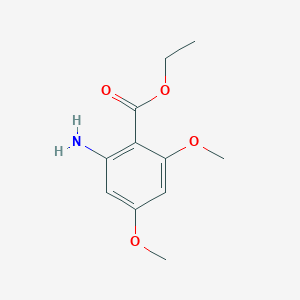

Ethyl 2-amino-4,6-dimethoxybenzoate

Description

Contextual Significance as a Versatile Organic Intermediate

Ethyl 2-amino-4,6-dimethoxybenzoate serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its multifunctionality, arising from the presence of an amino group, an ester, and methoxy (B1213986) groups on the benzene (B151609) ring, allows for diverse chemical transformations. This versatility makes it an important precursor in the development of pharmaceuticals, agrochemicals, and materials with specific properties.

The strategic placement of the amino and methoxy groups influences the reactivity of the aromatic ring, enabling selective modifications. For instance, the amino group can be diazotized and replaced with various other functional groups, or it can participate in condensation reactions to form heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other derivatives.

Historical Trajectory and Evolution of Research on Related Benzoate (B1203000) Derivatives

The study of benzoate derivatives has a long and rich history in organic chemistry. Benzoic acid and its esters are naturally occurring compounds found in many plants and have been utilized for their antimicrobial properties for centuries. ijcrt.org Early research focused on the isolation, characterization, and basic reactivity of these compounds.

Over time, with the advancement of synthetic methodologies, the focus shifted towards the synthesis and exploration of more complex benzoate derivatives with tailored functionalities. The introduction of various substituents onto the benzene ring, such as amino and methoxy groups, led to the discovery of compounds with a broad spectrum of biological activities and material properties. For instance, certain benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. google.com The development of analytical techniques like spectroscopy and X-ray crystallography has been instrumental in elucidating the structures and properties of these molecules. mdpi.com

Current Research Frontiers and Unresolved Questions Pertaining to the Compound

Current research on this compound and related compounds is focused on several key areas. One major frontier is the development of novel synthetic routes that are more efficient, cost-effective, and environmentally friendly. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce waste.

Another active area of investigation is the application of these compounds in medicinal chemistry. Researchers are exploring the synthesis of new derivatives with potential therapeutic applications, including as anticancer and antimicrobial agents. For example, related 2-amino-4,6-diphenylnicotinonitriles have shown promising cytotoxicity against breast cancer cell lines. mdpi.com The study of structure-activity relationships is crucial in this context to design molecules with enhanced efficacy and reduced side effects. nih.gov

Furthermore, the unique photophysical properties of some benzoate derivatives are being explored for applications in materials science, such as in the development of fluorescent probes and sensors. mdpi.com Unresolved questions include a deeper understanding of the reaction mechanisms involved in their synthesis and biological activity, as well as the full exploration of their potential in various technological applications.

Properties of this compound

| Property | Value |

| CAS Number | 20323-74-4 chemical-suppliers.eu |

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 94-96 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, ethyl 2-nitro-4,6-dimethoxybenzoate. This reduction can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation.

Another synthetic approach starts from 2,4-dihydroxy-6-methylbenzoic acid. This is first esterified and then methylated to introduce the two methoxy groups. The methyl group is then converted to an amino group through a series of reactions.

Research Applications

The applications of this compound in research are diverse:

Pharmaceutical Synthesis: It is a key starting material for the synthesis of various heterocyclic compounds with potential biological activities. The amino and ester groups provide reactive sites for building complex molecular scaffolds.

Agrochemical Development: Similar to its use in pharmaceuticals, this compound can be a precursor for new pesticides and herbicides.

Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for incorporation into polymers and other materials to impart specific optical or electronic properties.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-amino-4,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIQKMFLSLZUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization

Established Synthetic Pathways and Precursor Chemistry

Traditional synthesis of this compound is rooted in classical organic chemistry transformations, starting with functionalized aromatic precursors and building the target molecule step-by-step.

A common and logical starting material for the synthesis of Ethyl 2-amino-4,6-dimethoxybenzoate is 3,5-dimethoxyaniline (B133145) . This precursor already contains the two methoxy (B1213986) groups and an amino group, which can be strategically manipulated. A representative synthetic route involves several key stages:

Protection of the Amino Group : The amino group of 3,5-dimethoxyaniline is highly reactive and can interfere with subsequent reactions. Therefore, it is first protected. A common method is to react the aniline (B41778) with an agent like trifluoroacetic anhydride in the presence of a base such as triethylamine to form the corresponding amide, 3,5-dimethoxytrifluoroacetanilide . google.com This protection strategy temporarily deactivates the amino group.

Directed Functionalization : With the amino group protected, a new functional group can be introduced at the 2-position, which is activated by the two ortho, para-directing methoxy groups. This step is crucial for controlling the regiochemistry. One approach involves a formylation or cyanation reaction to install a group that will ultimately become part of the ester. For instance, a cyano group can be introduced to produce 2-cyano-3,5-dimethoxytrifluoroacetanilide . google.com

Deprotection and Hydrolysis : The protecting group is then removed to regenerate the free amino group, yielding 2-amino-4,6-dimethoxybenzonitrile (B1379305) . google.com The nitrile group is subsequently hydrated to a carboxamide, and further hydrolysis under acidic or basic conditions would yield the carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid .

Esterification : The final step is the esterification of the carboxylic acid to form the ethyl ester, as detailed in the following section.

A patent for the related compound, 2-amino-4,6-dimethoxybenzamide, describes a one-pot process where the intermediate 2-amino-4,6-dimethoxybenzonitrile is precipitated, which helps in reducing isomeric impurities. google.com

Table 1: Key Intermediates and Reagents in the Synthesis from 3,5-Dimethoxyaniline

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Protection | 3,5-Dimethoxyaniline | Trifluoroacetic anhydride, Triethylamine | 3,5-Dimethoxytrifluoroacetanilide |

| Functionalization | 3,5-Dimethoxytrifluoroacetanilide | Cyanating agent | 2-Cyano-3,5-dimethoxytrifluoroacetanilide |

| Deprotection | 2-Cyano-3,5-dimethoxytrifluoroacetanilide | Ethylenediamine, Water | 2-Amino-4,6-dimethoxybenzonitrile |

| Hydrolysis | 2-Amino-4,6-dimethoxybenzonitrile | Acid or Base | 2-Amino-4,6-dimethoxybenzoic acid |

| Esterification | 2-Amino-4,6-dimethoxybenzoic acid | Ethanol (B145695), Sulfuric acid | This compound |

The direct esterification of 2-amino-4,6-dimethoxybenzoic acid is a primary method for producing the final ethyl ester.

Acid-Catalyzed Esterification : This is a classic and widely used method. The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). mdpi.comnih.gov The reaction is reversible, and to drive it towards the product, the water formed during the reaction is often removed. google.com The use of sulfuric acid is noted to be particularly effective for the esterification of amino acids. nih.gov

An alternative, though less direct, method involves first converting the carboxylic acid to a more reactive derivative, such as an acid halide. This can be achieved by treating the acid with a halogenating agent like thionyl chloride . The resulting acid chloride is then reacted with ethanol to form the ester. googleapis.com This method is often faster and not reversible but involves harsher reagents.

Table 2: Comparison of Esterification Conditions

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-amino-4,6-dimethoxybenzoic acid, Ethanol, Sulfuric Acid | Reflux temperature | Direct, uses common reagents | Reversible, may require water removal |

| Via Acid Halide | 1. Thionyl chloride 2. Ethanol | Two steps, often at lower temperatures | Faster, irreversible | Uses hazardous reagents (thionyl chloride) |

The precise placement of substituents on the benzene (B151609) ring is critical. The synthesis of this compound relies on the directing effects of the substituents already present on the aromatic ring.

The methoxy group (-OCH₃) and the amino group (-NH₂) are both strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. youtube.com In the precursor 3,5-dimethoxyaniline, the two methoxy groups at positions 3 and 5 synergistically direct incoming electrophiles to the positions ortho and para to them. The position para to both (and between them) is the C2 position, making it highly activated and the primary site for substitution. The amino group at C1 further reinforces this directing effect. This inherent electronic property of the starting material is the key to achieving the desired regioselectivity for introducing a functional group at the C2 position.

Green Chemistry and Sustainable Synthesis Approaches

In line with modern pharmaceutical and chemical manufacturing, there is a growing emphasis on developing more environmentally friendly synthetic routes.

The use of catalysts is a cornerstone of green chemistry as it can lead to higher reaction rates, lower energy consumption, and greater selectivity, thus reducing waste. mdpi.com In the context of synthesizing this compound, catalytic methods are integral.

Acid Catalysis : As mentioned, sulfuric acid is a catalyst for the esterification step. mdpi.com Optimizing the amount and type of acid catalyst can improve yield and reduce waste.

Hydrogenation Catalysts : In synthetic routes that may proceed via a nitro-analogue (e.g., starting from a nitrated precursor), the reduction of the nitro group to an amino group is efficiently carried out using catalytic hydrogenation. A common and effective catalyst for this transformation is palladium on activated carbon (Pd/C) in the presence of hydrogen gas. chemicalbook.com This method is generally clean and produces water as the only byproduct.

A major goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. ejcmpr.com

Solvent Choice : Where solvents are necessary, the choice of solvent can significantly impact the environmental footprint of a process. For instance, in the synthesis of the related 2-amino-4,6-dimethoxybenzamide, the use of solvents like methyl tertiary-butyl ether (MtBE) is suggested as an alternative to others like toluene (B28343) for extractions. google.com

Solvent-Free Reactions : While specific solvent-free methods for this compound are not widely published, the principles are applicable. For example, mechanochemical methods, where reactions are induced by grinding solid reactants together, can sometimes be performed without any solvent. mdpi.com

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis is another green technique that can accelerate reaction times, often leading to higher yields and reduced solvent usage compared to conventional heating methods. mdpi.com Applying this technology to the esterification or other steps in the synthesis could offer a more sustainable alternative.

Microwave-Assisted and Sonochemical Synthesis Techniques

Conventional synthetic methods often rely on prolonged heating, which can be energy-intensive and may lead to the formation of undesired byproducts. ajrconline.org To circumvent these limitations, microwave-assisted synthesis and sonochemistry have emerged as powerful tools in modern organic chemistry, offering rapid, efficient, and clean reaction pathways. ajrconline.orgtsijournals.com

Microwave-Assisted Synthesis utilizes microwave energy to heat reaction mixtures directly and volumetrically. This technique dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and quality. ajrconline.org In the synthesis of heterocyclic compounds structurally related to aminobenzoates, microwave irradiation has proven highly effective. For instance, the synthesis of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carboxylate derivatives, which share a core amino-ester functionality, was achieved in just 2 minutes at 140°C under 400 W microwave irradiation, using precursors like ethyl cyanoacetate. scispace.comeurjchem.com Similarly, the microwave-assisted Kabachnik–Fields reaction to produce α-aminophosphonates from amines such as ethyl 4-aminobenzoate (B8803810) proceeds efficiently at 80°C in 10 minutes. nih.gov These examples underscore the potential of microwave technology to facilitate the rapid and high-yield synthesis of complex aromatic amines.

Sonochemical Synthesis employs high-intensity ultrasound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and violent collapse of microscopic bubbles. researchgate.netmdpi.com This collapse generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in chemical reactivity. researchgate.net Sonochemistry is recognized as a green chemistry technique because it often allows reactions to proceed at room temperature, reducing energy consumption and minimizing the need for harsh catalysts. tsijournals.comnih.gov The synthesis of Schiff bases, for example, sees a reduction in reaction time from 12-15 hours under conventional heating to as little as 30 minutes at room temperature using ultrasound, with a concurrent increase in yield. tsijournals.com While direct sonochemical synthesis of this compound is not widely documented, its application in producing related structures like 2-amino-4,6-diphenylnicotinonitriles highlights its applicability in forming C-C and C-N bonds essential for such molecules. researchgate.net

Comparative studies on related heterocyclic compounds have shown that while both methods are superior to conventional heating, microwave irradiation can sometimes be more efficient than sonication in terms of reaction speed and yield. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Related Compounds

| Method | Typical Reaction Time | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional | 12-15 hours | 70-80°C Reflux | Moderate | tsijournals.com |

| Microwave | 2-10 minutes | 80-140°C, 400 W | High | scispace.comnih.gov |

| Sonochemical | 30-120 minutes | Room Temperature | High | tsijournals.com |

Reaction Condition Optimization for Enhanced Yield and Purity

Beyond the choice of synthetic methodology, the careful optimization of reaction conditions is paramount to maximizing product yield and purity. Key parameters that profoundly influence the outcome of a chemical reaction include temperature, pressure, and the catalytic system employed.

The temperature at which a reaction is conducted is a critical factor governing its rate and selectivity. For the synthesis of related 2-amino-4H-benzo[b]pyrans, a systematic study revealed that temperature has a significant impact. While the reaction proceeded at ambient temperature, increasing the temperature to 50°C in the presence of a catalyst led to a substantial improvement in yield. researchgate.net However, the optimal temperature is highly specific to the reaction. In the synthesis of 4-methoxychalcone, a related precursor, conducting the reaction at room temperature gave a better yield (42.1%) than at 45°C. researchgate.net This demonstrates that each reaction system possesses a unique optimal temperature that must be determined empirically to balance reaction kinetics against the potential for side-product formation.

Table 2: Effect of Temperature and Catalyst on the Yield of 2-amino-4H-benzo[b]pyrans

| Entry | Temperature (°C) | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ambient | Absent | H₂O/EtOH | 10 | researchgate.net |

| 2 | 50 | Absent | H₂O | 47 | researchgate.net |

| 3 | 50 | Present | H₂O/EtOH | 92 | researchgate.net |

The influence of pressure is most pronounced in reactions that involve gaseous reactants or a significant change in molar volume. For most solution-phase syntheses of aromatic compounds like this compound, reactions are typically performed at atmospheric pressure for convenience and safety. While specialized high-pressure equipment can be used to influence reaction equilibria and rates, its application is less common than the optimization of temperature and catalyst systems for this class of compounds.

The use of a catalyst is fundamental to many modern organic syntheses, providing an alternative reaction pathway with a lower activation energy. As demonstrated in the synthesis of 2-amino-4H-benzo[b]pyrans, the presence of a catalyst can be the single most important factor in achieving a high yield, increasing it from 10% to 92% under optimal conditions. researchgate.net

Catalyst loading , or the amount of catalyst used relative to the reactants, is a crucial parameter to optimize. Insufficient loading may lead to slow or incomplete conversion, while excessive loading can be economically inefficient and may complicate the purification process by introducing metallic or organic residues into the product stream. The goal is to identify the minimum catalyst concentration that provides the maximum reaction rate and yield.

Ligand design is a sophisticated aspect of catalysis, particularly for reactions employing transition metal complexes. The ligands coordinated to a metal center directly influence its electronic and steric properties. By systematically modifying the structure of the ligands, one can fine-tune the catalyst's activity, selectivity (e.g., regioselectivity and enantioselectivity), and stability. While specific studies on ligand design for the synthesis of this compound are not prominent, the principle is a cornerstone of process chemistry. Tailoring ligands can prevent catalyst deactivation, promote desired reaction pathways over undesired ones, and ultimately lead to a more efficient and selective synthesis.

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Reactivity of the Amino Functional Group

The amino group in ethyl 2-amino-4,6-dimethoxybenzoate is a primary aromatic amine, and its reactivity is characteristic of this functional group, including susceptibility to acylation, alkylation, arylation, condensation, cyclization, and diazotization reactions.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, readily participating in reactions with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. For instance, the reaction with acetic anhydride would yield the corresponding N-acetyl derivative.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Acetic anhydride | Ethyl 2-(acetylamino)-4,6-dimethoxybenzoate | Base (e.g., pyridine), Room Temperature |

| This compound | Benzoyl chloride | Ethyl 2-(benzoylamino)-4,6-dimethoxybenzoate | Base (e.g., triethylamine), 0 °C to Room Temperature |

Alkylation and Arylation: The amino group can also undergo alkylation and arylation reactions. Alkylation can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines is a common side reaction that needs to be controlled. Arylation, such as in the Ullmann condensation, involves the reaction with an aryl halide, typically in the presence of a copper catalyst and a base, to form a diarylamine.

| Reaction Type | Reactant 1 | Reactant 2 | Product | Conditions |

| Alkylation | This compound | Methyl iodide | Ethyl 2-(methylamino)-4,6-dimethoxybenzoate | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Arylation (Ullmann) | This compound | Iodobenzene | Ethyl 2-(phenylamino)-4,6-dimethoxybenzoate | Cu catalyst, Base (e.g., K2CO3), High Temperature |

Condensation and Cyclization Reactions to Form Heterocycles

The presence of the amino and ester groups in an ortho relationship makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems.

Quinazolinones: One of the most significant applications of anthranilate esters is in the synthesis of quinazolinones. For example, reaction with formamide (B127407) or other amides under heating can lead to the formation of substituted quinazolin-4-ones. The reaction proceeds through an initial N-acylation followed by an intramolecular cyclization and dehydration.

Benzodiazepines: Similarly, this compound can be a starting material for the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds. The synthesis often involves reaction with an α-amino acid derivative, followed by cyclization. For instance, reaction with an N-protected glycine followed by deprotection and intramolecular amide formation can yield a 1,4-benzodiazepine-2,5-dione scaffold. acs.org

Diazotization and Coupling Reactions

As a primary aromatic amine, the amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite and a mineral acid) at low temperatures. organic-chemistry.org This diazotization reaction is a gateway to a wide array of transformations.

The resulting diazonium salt is a versatile intermediate that can undergo various reactions:

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br, I) and cyanide (CN), using the corresponding copper(I) salts.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate salt.

Gomberg-Bachmann Reaction: This reaction allows for the formation of a biaryl compound through the coupling of the diazonium salt with another aromatic compound.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and used as dyes. The coupling typically occurs at the para position of the activated aromatic ring. nih.gov

| Reaction | Coupling Partner | Product Type |

| Azo Coupling | Phenol | Azo dye (Hydroxyazobenzene derivative) |

| Azo Coupling | Aniline (B41778) | Azo dye (Aminoazobenzene derivative) |

| Azo Coupling | β-Naphthol | Azo dye (Naphthylazo derivative) |

Reactivity of the Ester Moiety

The ethyl ester group in the molecule is susceptible to nucleophilic acyl substitution reactions, including hydrolysis and transesterification, as well as reduction.

Hydrolysis and Transesterification Pathways

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction yields the carboxylate salt, which upon acidification gives the free carboxylic acid.

Transesterification: The ethyl group of the ester can be exchanged with another alkyl group by reacting with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol would lead to the formation of the corresponding methyl ester.

| Reaction | Reagent | Product |

| Acid-catalyzed Hydrolysis | H2O, H+ | 2-Amino-4,6-dimethoxybenzoic acid |

| Base-catalyzed Hydrolysis | NaOH, then H+ | 2-Amino-4,6-dimethoxybenzoic acid |

| Transesterification | Methanol, H+ or MeO- | Mthis compound |

Reduction to Alcohol and Aldehyde Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, (2-amino-4,6-dimethoxyphenyl)methanol. The reaction proceeds via an aldehyde intermediate which is further reduced in situ.

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive and sterically hindered reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. masterorganicchemistry.comadichemistry.comwikipedia.org This provides a route to 2-amino-4,6-dimethoxybenzaldehyde.

| Product | Reducing Agent | Conditions |

| (2-Amino-4,6-dimethoxyphenyl)methanol | Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF |

| 2-Amino-4,6-dimethoxybenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or Hexane, Low temperature (-78 °C) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH2) and two methoxy (B1213986) (-OCH3) groups. These groups, particularly the amino group, direct incoming electrophiles to the positions ortho and para to themselves. However, in this specific molecule, the positions para to the amino group (C5) and ortho to the amino group (C3) are the only available sites for substitution. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|

| -NH2 | C2 | Strongly Activating | Ortho, Para |

| -OCH3 | C4 | Strongly Activating | Ortho, Para |

| -OCH3 | C6 | Strongly Activating | Ortho, Para |

| -COOEt | C1 | Deactivating | Meta |

Given the powerful activating and ortho, para-directing nature of the amino and methoxy groups, electrophilic substitution is expected to occur preferentially at the C3 and C5 positions. The combined electron-donating effects of the substituents significantly increase the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. chemistrysteps.comyoutube.com

Conversely, nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally disfavored. SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. beilstein-journals.org The electron-rich nature of the benzene ring in this compound, due to the presence of the amino and methoxy groups, makes it a poor substrate for nucleophilic attack. For a nucleophilic aromatic substitution to occur, a leaving group, typically a halide, would need to be present on the ring, and even then, the reaction would be challenging due to the ring's high electron density.

Mechanistic Elucidation of Key Chemical Transformations

A deeper understanding of the chemical transformations involving this compound requires a detailed examination of the reaction mechanisms, including the pathways, intermediates, and the kinetic and thermodynamic factors that govern these processes.

Reaction Pathway Mapping and Intermediate Characterization

The mechanism of electrophilic aromatic substitution on this compound proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. The attack of an electrophile (E+) on the electron-rich aromatic ring leads to the formation of this intermediate. The stability of the Wheland intermediate is a key factor in determining the regioselectivity of the reaction.

For substitution at the C3 position, the positive charge in the Wheland intermediate can be delocalized through resonance structures involving the adjacent amino and methoxy groups. Similarly, for substitution at the C5 position, the positive charge can be delocalized by the flanking methoxy groups. The characterization of these transient intermediates is often challenging but can be achieved through spectroscopic techniques under specific conditions or inferred from computational studies. researchgate.netarkat-usa.org The subsequent deprotonation of the Wheland intermediate restores the aromaticity of the ring, yielding the final substituted product. libretexts.org

Kinetic and Thermodynamic Considerations in Reactions

The rates and outcomes of chemical reactions involving this compound are governed by both kinetic and thermodynamic factors. The relative stability of the transition states leading to different products determines the kinetic product, which is formed faster. In contrast, the relative stability of the final products determines the thermodynamic product, which is the more stable product. wikipedia.org

In electrophilic aromatic substitution reactions, the activation energy for the formation of the Wheland intermediate is a critical factor in determining the reaction rate. The electron-donating groups on the benzene ring of this compound lower this activation energy, thus accelerating the reaction.

The interplay between kinetic and thermodynamic control can be influenced by reaction conditions such as temperature. libretexts.orgstackexchange.comrsc.org At lower temperatures, reactions are often under kinetic control, favoring the product that is formed more rapidly. At higher temperatures, where reactions may be reversible, the more stable thermodynamic product is often favored.

Kinetic studies on the oxidation of substituted anilines have shown a first-order dependence on both the oxidant and the substrate. nih.gov The presence of electron-donating groups generally increases the reaction rate, which is consistent with the electronic properties of this compound. Thermodynamic parameters such as enthalpy and entropy of activation can be determined from temperature-dependent kinetic studies, providing further insight into the reaction mechanism.

The following table presents hypothetical kinetic and thermodynamic data for an electrophilic substitution reaction of a substituted aniline, illustrating the type of information that can be obtained from such studies.

| Substituent | Rate Constant (k) at 300 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|---|

| H | 1.2 x 10⁻³ | 65 | 62.5 | -80 |

| 4-OCH3 | 5.8 x 10⁻² | 55 | 52.5 | -75 |

| 4-NO2 | 3.1 x 10⁻⁵ | 80 | 77.5 | -95 |

This data illustrates that electron-donating groups like methoxy increase the reaction rate and lower the activation energy, while electron-withdrawing groups like nitro have the opposite effect.

In Depth Spectroscopic and Crystallographic Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments is used to assemble the complete picture of the molecule's connectivity and spatial arrangement.

One-dimensional (1D) NMR provides the initial overview of the proton (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the ethyl ester group, and the amino group. The chemical shifts, integration values, and coupling patterns would provide initial evidence for the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (differentiated by their attachment to oxygen, nitrogen, or hydrogen), the methoxy carbons, and the carbons of the ethyl group.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise bonding network.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be used to confirm the connectivity within the ethyl group (the quartet of the CH₂ and the triplet of the CH₃) and to identify any coupling between the remaining aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net It allows for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Coherence): This technique reveals correlations between protons and carbons that are two or three bonds apart. researchgate.net It is instrumental in piecing together the entire molecular skeleton, for instance, by showing correlations from the methoxy protons to their attached aromatic carbons, and from the aromatic protons to neighboring carbons, including the carbonyl carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. doaj.org It is vital for determining stereochemistry and conformation, for example, by showing spatial proximity between the amino protons and the protons on the adjacent ethyl ester or methoxy group.

Table 1: Hypothetical ¹H NMR Data for Ethyl 2-amino-4,6-dimethoxybenzoate (Specific experimental data is not available in the consulted sources.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Value | Value | Aromatic H |

| Value | Value | Value | Aromatic H |

| Value | s (broad) | 2H | NH₂ |

| Value | q | 2H | OCH₂CH₃ |

| Value | s | 3H | OCH₃ |

| Value | s | 3H | OCH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound (Specific experimental data is not available in the consulted sources.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | C=O (Ester) |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | OCH₂CH₃ |

| Value | OCH₃ |

| Value | OCH₃ |

Dynamic NMR (DNMR) studies could be employed to investigate conformational changes in the molecule, such as the rotation of the amino group or the methoxy groups. At different temperatures, the rate of these rotations can influence the appearance of the NMR signals. For example, hindered rotation around the C-N bond could potentially lead to the observation of distinct signals for the two amino protons at low temperatures.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₁H₁₅NO₄, HRMS would confirm the exact mass. Analysis of the fragmentation pattern provides further structural confirmation, as characteristic losses (e.g., of an ethyl, ethoxy, or methoxy group) would be observed, helping to verify the connectivity established by NMR.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information by mapping electron density to determine the precise location of each atom in a single crystal. This technique reveals the molecule's conformation and intermolecular interactions in the solid state.

Growing a suitable single crystal of this compound would allow for its analysis by X-ray diffraction. This experiment determines the fundamental properties of the crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. This information is the foundation for solving the complete crystal structure.

Table 3: Crystallographic Data Collection and Refinement Parameters (Specific experimental data for the target compound is not available. The table indicates the type of parameters that would be determined.)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₅NO₄ |

| Formula weight | 225.24 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

Once the crystal structure is solved, a detailed analysis of the geometric parameters is possible. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data confirms the connectivity derived from NMR and reveals the preferred conformation of the ethyl ester and methoxy groups relative to the aromatic ring in the solid state. Furthermore, analysis of intermolecular hydrogen bonds, particularly involving the amino group, would provide insight into the crystal packing arrangement.

Investigations into Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the molecular structure allows for the prediction of several key intermolecular interactions that govern its crystal packing. The primary functional groups—the amino group (-NH₂), the ester group (-COOEt), and the methoxy groups (-OCH₃) on the benzene ring—are all capable of participating in a variety of non-covalent interactions.

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group and the oxygen atoms of the methoxy groups are hydrogen bond acceptors. It is highly probable that the crystal structure is stabilized by intermolecular hydrogen bonds. For instance, N-H···O hydrogen bonds involving the amino group and the carbonyl oxygen of a neighboring molecule are expected, a common feature in the crystal structures of related aminobenzoate derivatives. nih.gov Similar interactions could also occur between the amino group and the methoxy oxygen atoms. In related structures, such as cocrystals of 2-amino-4,6-dimethoxypyrimidine (B117758), N-H···O and O-H···N hydrogen bonds are primary drivers of the crystal lattice formation. nih.gov

π-π Stacking: The presence of the aromatic benzene ring suggests the likelihood of π-π stacking interactions between parallel rings of adjacent molecules. These interactions, resulting from the overlap of π-orbitals, are a common feature in the packing of aromatic compounds and contribute significantly to the stability of the crystal lattice. nih.gov In the cocrystal of 2-amino-4,6-dimethoxypyrimidine with anthranilic acid, π-π stacking interactions are observed with a centroid-centroid distance of approximately 3.54 Å. nih.gov

A summary of likely intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Hydrogen Bonding | N-H (Amino) | O=C (Ester), O (Methoxy) | Primary interaction, likely forming chains or dimers. nih.govnih.gov |

| C-H···O | C-H (Aromatic, Ethyl, Methoxy) | O=C (Ester), O (Methoxy) | Secondary interaction, contributing to a densely packed 3D network. nih.gov |

| C-H···π | C-H (Aromatic, Ethyl, Methoxy) | π-system (Benzene Ring) | Stabilizes the lattice through interactions with the aromatic face. researchgate.net |

| π-π Stacking | π-system (Benzene Ring) | π-system (Benzene Ring) | Contributes to the formation of stacked columnar or layered structures. nih.gov |

Polymorphism and Co-crystallization Studies

There are no specific studies on the polymorphism or co-crystallization of this compound found in the reviewed scientific literature. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical properties. Given the array of functional groups capable of forming various hydrogen bonding patterns, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

Co-crystallization is a technique where a target molecule is crystallized with a second molecule (a coformer) to form a new crystalline solid with a unique structure. The hydrogen bonding capabilities of the amino, ester, and methoxy groups make this compound a candidate for forming co-crystals. For example, studies on the related compound 2-amino-4,6-dimethoxypyrimidine have shown its ability to form cocrystals with anthranilic acid through robust hydrogen bonding. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending).

While a specific, published spectrum for this compound is not available, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. These predictions are informed by data from structurally similar compounds like Ethyl 4-aminobenzoate (B8803810) (Benzocaine) and other substituted aromatic ethers. nist.gov

The key vibrational modes for this compound would include:

N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations.

C=O Stretching: The ester carbonyl group will have a strong, sharp absorption band.

C-O Stretching: Both the ester and the ether linkages will exhibit C-O stretching bands.

Aromatic Ring Vibrations: The benzene ring will have C=C stretching vibrations within the ring and C-H stretching for the bonds on the ring.

Aliphatic C-H Stretching: The methyl and ethyl groups will have their own C-H stretching and bending vibrations.

The table below summarizes the expected characteristic IR absorption bands and their corresponding vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Amino (-NH₂) Group | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Two bands are typically observed for a primary amine. |

| N-H Bend (Scissoring) | 1590 - 1650 | ||

| Ester (-COOEt) Group | C=O Stretch | 1700 - 1730 | Strong, characteristic absorption. nist.gov |

| C-O Stretch | 1100 - 1300 | Two bands expected for the ester linkage. | |

| Aromatic System | Aromatic C-H Stretch | 3000 - 3100 | Above 3000 cm⁻¹. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of variable intensity. | |

| Aromatic C-H Bend (Out-of-plane) | 690 - 900 | Pattern depends on the substitution of the ring. | |

| Methoxy (-OCH₃) Groups | Aliphatic C-H Stretch | 2850 - 2960 | |

| Asymmetric C-O-C Stretch | ~1250 | For aryl ethers. | |

| Symmetric C-O-C Stretch | ~1040 | For aryl ethers. | |

| Ethyl (-CH₂CH₃) Group | Aliphatic C-H Stretch | 2850 - 2960 |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. mdpi.comnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, which allows for the determination of its energy, geometry, and various other properties. nih.gov Functionals like B3LYP are commonly used as they have been shown to yield good descriptions of molecular geometries and spectroscopic parameters. nih.govnih.gov

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For illustrative purposes, the table below shows DFT-calculated electronic properties for a related dimethoxybenzene derivative, demonstrating the type of data obtained from such analysis. nih.gov

Table 1: Example Electronic Properties of a Dimethoxybenzene Derivative Calculated via DFT

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| PBE/Def2-TZVP | -5.79 | -1.02 | 4.77 |

| PBE0/Def2-TZVP | -6.84 | -0.34 | 6.50 |

| B3LYP/Def2-TZVP | -6.49 | -0.45 | 6.04 |

Data is for a representative dimethoxybenzene compound and is used for illustrative purposes. nih.gov

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com This process calculates bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule. Conformational analysis further explores the different spatial arrangements (conformers) that a molecule can adopt due to rotation around its single bonds and identifies the most energetically favorable ones. nih.gov

Below is a table of optimized geometric parameters for a structurally similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, calculated using the DFT/B3LYP method, which serves as an example of the detailed structural data that can be obtained. materialsciencejournal.org

Table 2: Example of Calculated Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.347 - 1.388 | C-C-C (aromatic) | 118.9 - 121.1 |

| C-N (amino) | 1.362 | C-N-H | 118.0 |

| C-O (ester) | 1.355 | O-C=O (ester) | 124.9 |

| C=O (ester) | 1.214 | C-O-C (ester) | 116.5 |

Data derived from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate for illustrative purposes. materialsciencejournal.org

Quantum chemical calculations are highly effective at predicting spectroscopic data. For instance, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated to help identify characteristic functional groups within the molecule. nih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. scirp.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the structural elucidation of a compound. researchgate.net

The following table provides an example of calculated versus experimental vibrational frequencies for key functional groups in the related compound 2,4-diaminopyrimidine, demonstrating the predictive power of DFT calculations.

Table 3: Example Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental IR | Calculated (B3LYP) | Assignment |

|---|---|---|---|

| ν(N-H) | 3470 | 3505 | NH₂ Asymmetric Stretch |

| ν(N-H) | 3320 | 3385 | NH₂ Symmetric Stretch |

| ν(C=N) | 1650 | 1660 | C=N Ring Stretch |

| ν(C=C) | 1560 | 1575 | C=C Ring Stretch |

Data adapted from studies on similar heterocyclic amines for illustrative purposes. scirp.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction. This involves identifying all intermediates and, crucially, characterizing the transition states—the highest energy points between reactants and products. The energy of the transition state determines the activation energy of the reaction, which governs its rate. Such studies are vital for understanding how a molecule like Ethyl 2-amino-4,6-dimethoxybenzoate might be synthesized or how it participates in further chemical transformations. nih.gov While specific reaction mechanism studies for this compound are not prominent in the surveyed literature, this type of analysis would be essential for predicting its reactivity and designing synthetic routes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For this compound, MD simulations could explore its conformational landscape in different environments, such as in various solvents. Solvation effects can significantly influence a molecule's preferred conformation and reactivity. By simulating the interactions between the solute and solvent molecules, MD can predict how properties might change from the gas phase to a solution, which is crucial for understanding its behavior in real-world applications. nih.gov

Intermolecular Interaction Analysis using Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govnih.gov It maps the regions of close contact between neighboring molecules, allowing for the decomposition of the crystal packing into contributions from different types of interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov

Table 4: Example of Hirshfeld Surface Contact Contributions

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.2 |

| O···H / H···O | 20.9 |

| C···H / H···C | 19.6 |

| N···H / H···N | 8.1 |

| C···O / O···C | 3.0 |

| C···C | 2.9 |

Data from a Hirshfeld analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate used for illustrative purposes. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density to define atomic properties and characterize the nature of chemical bonds and non-covalent interactions. researchgate.net It can be used to identify and quantify the strength of hydrogen bonds and other weak interactions that are critical for understanding the supramolecular architecture of this compound in the solid state.

Applications As a Pivotal Synthetic Building Block and Precursor in Chemical Synthesis

Synthesis of Novel Heterocyclic Systems

The reactivity of the 2-amino group and the ethyl ester allows for the construction of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and drug discovery.

Quinazolines and their derivatives are a significant class of fused heterocycles that exhibit a wide array of biological activities. The synthesis of quinazoline (B50416) structures often relies on precursors containing an anthranilic acid moiety or its ester equivalent. Ethyl 2-amino-4,6-dimethoxybenzoate can serve as a foundational component for building the quinazoline core.

General synthetic strategies involve the reaction of the amino group with a one-carbon source, such as formamide (B127407) or orthoesters, followed by cyclization. For instance, heating this compound with an excess of formamide can lead to the formation of a 6,8-dimethoxy-4(3H)-quinazolinone intermediate. Alternatively, multi-component reactions involving this anthranilate ester, an aldehyde, and an amine source under catalytic conditions can provide access to a variety of substituted quinazolines. organic-chemistry.orgnih.govdnu.dp.ua The presence of the dimethoxy groups at the 4- and 6-positions of the final quinazoline product can significantly influence its physicochemical properties and biological target interactions. nih.govderpharmachemica.com

Table 1: Examples of Quinazoline Synthesis Starting from Anthranilate Derivatives

| Starting Material | Reagent(s) | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Formamide | 4(3H)-Quinazolinone | Medicinal Chemistry | nih.gov |

| 2-Aminobenzonitrile | Aldehydes, Arylboronic Acids | Substituted Quinazolines | Drug Discovery | organic-chemistry.org |

| 2-Aminobenzylamine | Aldehydes | Dihydroquinazolines | Organic Synthesis | organic-chemistry.org |

While less common than for quinazolines, anthranilate esters can also be employed in the synthesis of benzodiazepine (B76468) scaffolds. These seven-membered heterocyclic systems are of great interest due to their pharmacological properties. The synthesis would typically involve the reaction of the amino group of this compound with a suitable three-carbon synthon or through a multi-step pathway involving acylation followed by cyclization with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl or nitrile. The resulting benzodiazepine would be decorated with two methoxy (B1213986) groups, offering a unique substitution pattern for further investigation.

The amino and ester functionalities of this compound allow for its transformation into other heterocyclic systems through more elaborate synthetic sequences.

Triazoles: To incorporate this building block into a triazole ring, the amino group can be converted into a hydrazide by reacting the ester with hydrazine. chemmethod.comnih.gov This hydrazide can then undergo cyclization with various reagents. For example, reaction with a thiosemicarbazide (B42300) followed by oxidative cyclization can yield triazole-thiones. orientjchem.orgresearchgate.net Alternatively, reaction with nitrous acid would form an azide, which could then participate in a [3+2] cycloaddition reaction with an alkyne to form a 1,2,3-triazole. nih.govfrontiersin.org

Thiadiazoles: The synthesis of thiadiazoles can also commence from the corresponding hydrazide derivative. Reaction of the hydrazide with carbon disulfide in a basic medium, followed by acidification, can lead to the formation of a 1,3,4-thiadiazole-2-thiol. nih.govnih.gov Another route involves the conversion of the hydrazide to a thiosemicarbazide intermediate, which can then be cyclized under acidic or oxidative conditions to form 2-amino-1,3,4-thiadiazoles. nih.gov

Oxadiazoles: For the synthesis of 1,3,4-oxadiazoles, the key intermediate is again the acylhydrazide derived from this compound. This hydrazide can undergo dehydrative cyclization with various one-carbon sources. For example, refluxing with triethyl orthoformate yields the parent 1,3,4-oxadiazole (B1194373), while reaction with an acid chloride would produce a 2,5-disubstituted 1,3,4-oxadiazole after cyclization. nih.govorganic-chemistry.org An alternative modern approach involves the direct oxidative cyclization of the hydrazide with an aldehyde using a catalyst. nih.govorganic-chemistry.org

Table 2: General Synthetic Pathways to Heterocycles from Anthranilate Derivatives

| Target Heterocycle | Key Intermediate | General Reagent Class | Resulting Scaffold | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Acylhydrazide | Thiosemicarbazide / Oxidizing Agent | Amino-Triazole | chemmethod.com |

| 1,3,4-Thiadiazole | Acylhydrazide | Carbon Disulfide / Base | Mercapto-Thiadiazole | nih.gov |

| 1,3,4-Oxadiazole | Acylhydrazide | Orthoesters / Dehydrating Agent | Substituted Oxadiazole | organic-chemistry.orgnih.gov |

Precursor in Materials Science Research

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer for creating novel polymers or as a component in the development of functional organic materials.

The presence of two distinct reactive functional groups (amino and ester) allows this compound to act as an AB-type monomer in polymerization reactions. For example, polyamides could be synthesized through self-condensation at high temperatures, where the amino group of one monomer attacks the ester group of another, eliminating ethanol (B145695). The resulting polyamides would feature regularly spaced dimethoxy-substituted aromatic rings, which could impart specific properties such as thermal stability, solubility in organic solvents, and unique conformational characteristics.

The aromatic core of this compound, with its electron-donating amino and methoxy groups, is a classic chromophore structure. This makes it a valuable starting point for the synthesis of dyes and pigments. The amino group can be readily diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes. sigmaaldrich.com The color and properties of these dyes can be fine-tuned by the choice of the coupling partner and further modification of the molecular structure. The methoxy groups often enhance the brightness and stability of the resulting colors.

In the realm of optoelectronic materials, the electron-rich nature of the molecule makes it a candidate for incorporation into larger conjugated systems. These systems are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The amino group provides a convenient handle for extending the conjugation through reactions like the Buchwald-Hartwig or Suzuki coupling, allowing for the construction of complex polymers and small molecules with tailored electronic and photophysical properties.

Development of Advanced Organic Reagents and Ligands

The structure of this compound, featuring a nucleophilic amino group ortho to an electron-withdrawing ethyl ester, is well-suited for the construction of more complex organic reagents and ligands. The amino group serves as a primary reactive handle for derivatization, enabling the synthesis of a variety of structures, including Schiff bases, amides, and sulfonamides.

These derivatives can function as ligands capable of coordinating with metal ions. The formation of Schiff base ligands, for example, by condensing the amino group with an aldehyde or ketone, introduces an imine bond and creates a multidentate system that can bind to various transition metals. nih.govnih.govresearchgate.net The resulting metal complexes often exhibit unique catalytic, spectroscopic, or biological properties. nih.govnih.gov The electronic nature of the benzene (B151609) ring, influenced by the two methoxy groups and the ethyl ester, can modulate the coordination properties of the resulting ligand, making this scaffold a target for creating tailored catalysts or sensory materials.

While specific research detailing the use of this compound for these purposes is limited, the synthesis of ligands from analogous aminobenzoic acids and their esters is a common strategy in coordination chemistry. The principles governing these transformations are directly applicable and suggest a rich potential for this compound in generating novel reagents and ligands for catalysis and materials science.

Role in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies in modern chemistry for rapidly generating libraries of complex and structurally diverse molecules from simple building blocks. nih.govsouralgroup.comnih.gov These approaches are highly valued in drug discovery and chemical biology for their efficiency and ability to explore vast areas of chemical space. nih.govresearchgate.net

Multi-Component Reactions (MCRs)

MCRs involve the one-pot combination of three or more starting materials to form a product that contains the essential parts of all the initial components. nih.govarkat-usa.org The amino group and the activated aromatic ring of this compound make it a candidate for participation in various MCRs. For instance, amino-azaheterocycles are known to be key partners in MCRs, often reacting with aldehydes and active methylene compounds to produce a diverse range of heterocyclic products. nih.gov By analogy, this compound could potentially be used in reactions like the Biginelli or Hantzsch-type condensations to create novel heterocyclic scaffolds. However, specific examples utilizing this exact benzoate (B1203000) ester in MCRs are not prominent in the literature.

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis aims to create libraries of molecules with a wide range of structural features, starting from a common molecular scaffold. nih.govsouralgroup.com The utility of the 2-amino-4,6-dimethoxyphenyl core in DOS has been demonstrated through the use of a closely related analog, 2-amino-4,6-dimethoxyacetophenone . nih.gov This compound serves as a valuable starting block for the synthesis of various natural product analogs that are of interest in medicinal chemistry. nih.gov

Starting from 3,5-dimethoxyaniline (B133145), 2-amino-4,6-dimethoxyacetophenone can be readily prepared and subsequently transformed into a variety of complex molecular architectures. nih.gov This highlights the synthetic potential embedded in the 2-amino-4,6-dimethoxyphenyl scaffold, a potential shared by this compound. The research on the acetophenone (B1666503) analog provides a clear blueprint for how the benzoate counterpart could be employed in similar synthetic campaigns.

The table below summarizes the classes of natural product analogs that have been successfully synthesized using the 2-amino-4,6-dimethoxyphenyl core, showcasing the scaffold's versatility in diversity-oriented synthesis. nih.gov

| Starting Block | Resulting Natural Product Analog Class | Significance |

| 2-amino-4,6-dimethoxyacetophenone | Flavones | A major class of polyphenolic natural products with diverse biological activities. |

| 2-amino-4,6-dimethoxyacetophenone | Coumarins | A well-known class of benzopyrone compounds with significant pharmacological properties. |

| 2-amino-4,6-dimethoxyacetophenone | Chalcones | Open-chain flavonoids that are precursors to other flavonoids and possess biological activities. |

| 2-amino-4,6-dimethoxyacetophenone | Aurones | A class of flavonoids known for their characteristic yellow color and biological relevance. |

| 2-amino-4,6-dimethoxyacetophenone | 2-Aryl-4-quinolones | Heterocyclic compounds studied as lead structures in drug discovery. |

This table is based on research conducted on the structural analog, 2-amino-4,6-dimethoxyacetophenone, to illustrate the synthetic potential of the 2-amino-4,6-dimethoxyphenyl scaffold. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis Methodologies

The core structure of ethyl 2-amino-4,6-dimethoxybenzoate is achiral. However, many of its potential derivatives, particularly those of pharmaceutical interest, possess chiral centers. The development of asymmetric synthesis methodologies is therefore a critical frontier. Future research will likely focus on introducing chirality efficiently and with high stereocontrol.

Key approaches may include:

Enantioselective Catalysis : This involves the use of chiral catalysts to transform the prochiral substrate or its derivatives into a single enantiomer. For instance, developing chiral organocatalysts, such as those derived from anthranilic acid and pyrrolidine, could facilitate enantioselective Michael additions or other C-C bond-forming reactions at positions ortho or meta to the amino group. rsc.org Chiral transition metal complexes could also be employed for asymmetric hydrogenation or cross-coupling reactions.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the aminobenzoate structure to direct a subsequent stereoselective reaction. youtube.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. youtube.com Research in this area would involve designing auxiliaries that are effective for this specific substrate class, ensuring high diastereoselectivity and facile removal.

Biocatalysis : The use of enzymes, such as lipases for enantioselective resolution of racemic derivatives or engineered oxidases and reductases, offers a green and highly selective alternative to traditional chemical methods. nih.gov Exploring enzymes that can act on the substituted benzoate (B1203000) ring would be a significant step forward. nih.gov

Chiral Pool Synthesis : This strategy utilizes readily available chiral starting materials to synthesize the target molecule. nih.gov While less direct for this specific compound, derivatives of this compound could be coupled with building blocks from the chiral pool to construct complex, stereodefined molecules. nih.gov

A comparison of potential asymmetric synthesis strategies is presented in Table 1.

| Methodology | Principle | Potential Advantages | Key Research Challenges |

| Enantioselective Catalysis | A small amount of a chiral catalyst generates a large amount of a chiral product from a prochiral substrate. | High atom economy, catalytic nature reduces waste. | Catalyst design and synthesis, optimization of reaction conditions for high enantiomeric excess (ee%). |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. youtube.com | Often reliable and predictable, well-established methodology. youtube.com | Requires additional synthesis and removal steps, not atom-economical. youtube.com |

| Biocatalysis | Enzymes are used to catalyze stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations, potential for inhibition. |

| Chiral Pool Synthesis | A new chiral compound is synthesized from a readily available, naturally occurring chiral starting material. nih.gov | Utilizes existing chirality, can be cost-effective for specific targets. nih.gov | Limited by the availability of suitable starting materials, may require longer synthetic routes. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of organic synthesis is shifting from traditional batch processes towards continuous flow and automated systems, which offer enhanced safety, efficiency, and reproducibility. nih.govchimia.ch Integrating the synthesis and derivatization of this compound into these platforms is a promising direction.

Continuous Flow Synthesis : Performing reactions in flow reactors allows for precise control over parameters like temperature, pressure, and reaction time. beilstein-journals.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For example, nitration or diazotization reactions, which are often precursors to aminobenzoates, can be performed more safely in microreactors. beilstein-journals.org Future work could establish optimized flow protocols for the multi-step synthesis of the title compound and its derivatives.

Automated Synthesis Platforms : Automated systems, including cartridge-based synthesizers, can perform multi-step reaction sequences with minimal manual intervention. chimia.ch Developing pre-programmed protocols and reagent cartridges for common derivatization reactions of this compound (e.g., amide bond formation, N-alkylation, cross-coupling) would accelerate the discovery of new compounds for screening in drug discovery and materials science. nih.govchimia.ch This approach would enable the rapid generation of compound libraries based on the aminobenzoate scaffold.

Novel Catalyst Development for Compound Derivatization

The functional groups of this compound—the aromatic amine, the ester, and the activated aromatic ring—offer multiple handles for derivatization. Developing novel catalysts to selectively target these sites is a key research area.

Selective Functionalization : Research into catalysts that can selectively promote reactions at one functional group while leaving others untouched is crucial. For instance, developing chemoselective catalysts for the N-acylation or N-alkylation of the amino group in the presence of the ester is of significant interest. mdpi.com

C-H Activation : A major goal in modern synthesis is the direct functionalization of C-H bonds. Developing catalysts (e.g., based on palladium, rhodium, or ruthenium) that can selectively activate and functionalize the C-H bonds of the benzene (B151609) ring would provide a highly efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Metal-Complex Catalysis : Anthranilic acid and its derivatives are known to form complexes with various transition metals. nih.gov These metal anthranilate complexes themselves can possess catalytic activity. nih.gov Exploring the synthesis of such complexes from this compound and evaluating their catalytic potential in reactions like oxidation, reduction, or polymerization could open up new applications.

Green Catalysis : The development of environmentally benign catalytic systems, such as using earth-abundant metals or bio-based carbon materials as catalysts, aligns with the principles of sustainable chemistry. mdpi.com Applying these green catalysts to the synthesis and modification of aminobenzoates is a socially and economically important research direction. mdpi.com

Development of Supramolecular Assemblies Involving the Compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. nih.govmdpi.com this compound possesses multiple sites capable of participating in these interactions, making it an attractive candidate for the design of novel supramolecular materials.

Hydrogen Bonding : The primary amine group is an excellent hydrogen bond donor, while the ester and methoxy (B1213986) oxygens are hydrogen bond acceptors. nih.gov This functionality allows the molecule to form predictable hydrogen-bonded networks, leading to the formation of co-crystals, liquid crystals, or organogels. mdpi.commdpi.com Research could focus on co-crystallization with other molecules (e.g., carboxylic acids, amides) to create new materials with tailored physical properties. mdpi.com

π–π Stacking : The electron-rich aromatic ring can participate in π–π stacking interactions, which can contribute to the stability and structure of molecular assemblies. mdpi.com

Host-Guest Chemistry : The compound could be explored as a guest molecule within larger host structures like cyclodextrins or calixarenes, or it could be incorporated into larger macrocyclic structures that act as hosts for other small molecules or ions.

The potential non-covalent interactions are summarized in Table 2.

| Interaction Type | Functional Groups Involved | Potential Supramolecular Structure |

| Hydrogen Bonding | Amine (donor); Ester, Methoxy (acceptors) | Chains, sheets, rings, co-crystals, gels. nih.gov |

| π–π Stacking | Aromatic Ring | Stacked columnar or herringbone structures. mdpi.com |

| Van der Waals Forces | Entire Molecule | Contribution to overall packing and stability. mdpi.com |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize reaction conditions, understand mechanisms, and ensure process safety and consistency, especially in flow chemistry, real-time monitoring is indispensable. nih.gov Developing advanced spectroscopic methods tailored for reactions involving this compound is a vital research direction.

In-situ Spectroscopy : Techniques like in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. nih.govnih.gov For example, the N-H stretching vibrations in the IR spectrum (around 3300-3500 cm⁻¹) or the distinct signals in the NMR spectrum could be monitored to follow the consumption of the starting material. openstax.org

Fiber-Optic Probes : The use of fiber-optic probes allows for the non-invasive monitoring of reactions in harsh environments or within complex reactor setups without the need for sampling. nih.gov

Reaction-Based Fluorescent Probes : While the parent compound is not strongly fluorescent, its derivatives could be designed as reaction-based fluorescent probes. researchgate.net For example, a reaction at the amino group could modulate the electronic properties of the aromatic system, leading to a change in fluorescence ("turn-on" or "turn-off" response). researchgate.netnih.gov Such probes could be developed to detect specific analytes or to monitor the progress of a derivatization reaction itself. researchgate.net

| Technique | Information Provided | Application to Synthesis |

| In-situ IR/Raman | Vibrational modes of functional groups. nih.govopenstax.org | Monitoring disappearance of N-H stretch or appearance of new carbonyl bands (e.g., amide). |

| In-situ NMR | Chemical environment of nuclei (¹H, ¹³C). nih.gov | Tracking changes in aromatic signals or the appearance of new signals from the product. |

| Fluorescence Spectroscopy | Emission/excitation spectra of fluorescent species. researchgate.net | Development of derivatives that act as fluorescent probes for real-time sensing. researchgate.net |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4,6-dimethoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2-amino-4,6-dimethoxybenzoic acid with ethanol, catalyzed by sulfuric acid . Alternative routes involve nucleophilic substitution or condensation reactions. For example, mthis compound (a structural analog) is synthesized using 2-methoxyethanol and formamidine acetate under reflux . Critical parameters include:

- Temperature : Reflux conditions (e.g., 78–100°C) to drive esterification.

- Catalyst : Acidic or basic catalysts (e.g., H₂SO₄, trimethylsilyl-diazomethane) .

- Solvent : Polar aprotic solvents (e.g., THF, methanol) enhance solubility .

Yields vary from 70–90% depending on purity of precursors and reaction time.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, ethyl ester at δ 1.3–4.3 ppm) .

- X-ray Crystallography : SHELX software refines crystallographic data to determine bond angles, torsion angles, and ring puckering .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 256.1) .

Advanced Research Questions